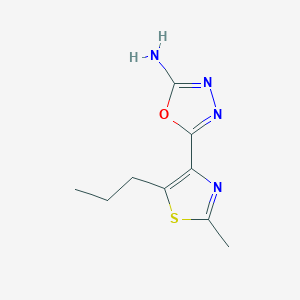![molecular formula C22H12ClFN4O2 B11263955 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B11263955.png)
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and chlorinating agents. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and other derivatives.
Scientific Research Applications
4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agricultural Chemistry: The compound exhibits pesticidal and herbicidal activities, making it useful in the development of new agrochemicals.
Material Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with other oxadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound also contains a chlorophenyl group and an oxadiazole ring but differs in its overall structure and biological activity.
4-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine: This compound has a similar oxadiazole ring but with different substituents, leading to variations in its chemical and biological properties.
1,2,4-Oxadiazole derivatives with trifluoromethyl groups: These compounds exhibit different chemical reactivity and biological activities due to the presence of trifluoromethyl groups.
Properties
Molecular Formula |
C22H12ClFN4O2 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one |
InChI |
InChI=1S/C22H12ClFN4O2/c23-14-5-3-4-13(12-14)20-25-21(30-27-20)19-17-6-1-2-7-18(17)22(29)28(26-19)16-10-8-15(24)9-11-16/h1-12H |
InChI Key |
AXXBCIWYAGRFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11263878.png)
![N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11263885.png)
![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B11263895.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(trifluoromethyl)benzamide](/img/structure/B11263910.png)
![Ethyl 4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazine-1-carboxylate](/img/structure/B11263915.png)
![Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11263919.png)
![3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11263921.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11263929.png)
![N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11263930.png)

![3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11263941.png)
![N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263947.png)
![ethyl 1-{[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B11263952.png)
![2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B11263963.png)
